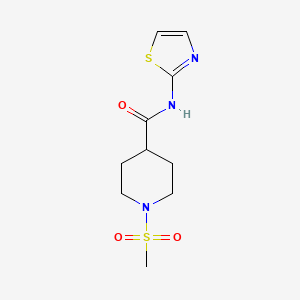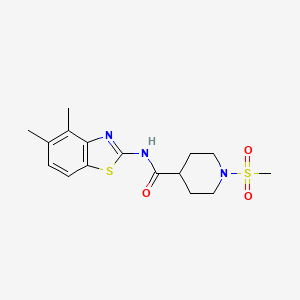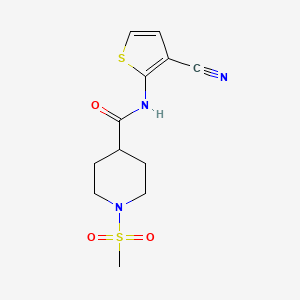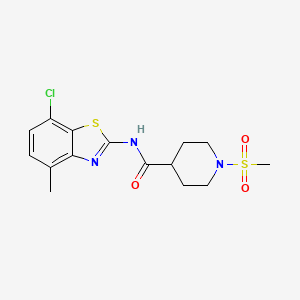![molecular formula C18H19N3O4S2 B6538442 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021266-07-8](/img/structure/B6538442.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is 405.08169844 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including compounds like F5139-0232, have gained attention due to their antibacterial properties. Researchers have explored their potential as innovative antibacterial agents to combat microbial resistance . F5139-0232 may exhibit activity against both gram-positive and gram-negative bacteria, making it a promising candidate for further investigation.
Medicinal Chemistry
The furan nucleus plays a crucial role in drug discovery. Medicinal chemists have been inspired by the therapeutic efficacy of furan-related compounds. F5139-0232’s unique structure and potential interactions with biological targets make it an interesting subject for drug development . Further studies could explore its pharmacological effects and potential applications in treating specific diseases.
Anti-Inflammatory Properties
Furan derivatives often possess anti-inflammatory activity. While specific data on F5139-0232’s anti-inflammatory effects are scarce, its structural features suggest that it might modulate inflammatory pathways. Investigating its impact on inflammation-related conditions could be valuable .
Anticancer Potential
Although direct evidence for F5139-0232’s anticancer activity is lacking, furan derivatives have been studied for their potential in cancer therapy. Researchers have identified other furan-based compounds with anti-proliferative effects, making it worthwhile to explore F5139-0232’s impact on cancer cells .
Enzyme Inhibition
Furan derivatives can act as enzyme inhibitors. For instance, they may inhibit enzymes like carbonic anhydrase, tyrosinase, and farnesyl transferase . Investigating whether F5139-0232 interacts with specific enzymes could provide insights into its therapeutic potential.
Bioactive Agent Design
Given its diverse biological activities, F5139-0232 could serve as a scaffold for designing novel therapeutic agents. Researchers might modify its structure to enhance specific properties, such as anti-tumor, anti-oxidative, or anti-inflammatory effects . Exploring derivatives based on F5139-0232 could lead to valuable discoveries.
Eigenschaften
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-27(23,24)21-8-6-12(7-9-21)17(22)20-18-19-14(11-26-18)16-10-13-4-2-3-5-15(13)25-16/h2-5,10-12H,6-9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFIWMIIODHMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538359.png)



![1-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538377.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538392.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538405.png)
![1-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538408.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6538422.png)
![4-chloro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538430.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6538433.png)
![1-methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538436.png)